molecular formula C16H17N3OS B12946687 N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide CAS No. 65743-83-1

N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide

Cat. No.: B12946687
CAS No.: 65743-83-1
M. Wt: 299.4 g/mol
InChI Key: VGDGEWKQJJXCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propyl)acetamide typically involves the construction of the imidazo[2,1-b]thiazole core followed by functionalization at the phenyl and propyl positions. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the overall yield .

Mechanism of Action

The mechanism of action of N-(2-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propyl)acetamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{18}N_{4}S
  • Molecular Weight : 302.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Compounds with similar imidazo[2,1-b][1,3]thiazole structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives can inhibit cell proliferation through apoptosis and cell cycle arrest mechanisms .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and cell signaling pathways. For example, some imidazo[2,1-b][1,3]thiazole derivatives have demonstrated the ability to inhibit Aurora-A kinase and topoisomerase II, both critical targets in cancer therapy .
  • Protein Aggregation Modulation : Recent research suggests that imidazo[2,1-b][1,3]thiazole derivatives can influence protein aggregation processes associated with neurodegenerative diseases by stabilizing nonaggregated states of proteins like alpha-synuclein .

Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa14.31 ± 0.90Induces apoptosis
Similar DerivativeA5497.01 ± 0.60Inhibits proliferation
Similar DerivativeMCF-78.55 ± 0.35Topoisomerase II inhibition

Study on Anticancer Properties

In a study conducted by Wang et al., various imidazo[2,1-b][1,3]thiazole derivatives were synthesized and screened for anticancer activity. The results indicated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the phenyl ring significantly influenced biological activity .

Neuroprotective Effects

Research published in Nature Reviews explored the neuroprotective properties of imidazo[2,1-b][1,3]thiazole compounds in models of Alzheimer's disease. The findings demonstrated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models by modulating protein interactions within neuronal cells .

Properties

CAS No.

65743-83-1

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propyl]acetamide

InChI

InChI=1S/C16H17N3OS/c1-11(9-17-12(2)20)13-3-5-14(6-4-13)15-10-19-7-8-21-16(19)18-15/h3-8,10-11H,9H2,1-2H3,(H,17,20)

InChI Key

VGDGEWKQJJXCQR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C)C1=CC=C(C=C1)C2=CN3C=CSC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.